Cas no 1785587-52-1 (methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate)
![methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate structure](https://ja.kuujia.com/images/noimg.png)
methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate
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- ほほえんだ: COC(=O)C1(N)CC(COCC2=CC=CC=C2)C1
methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1588673-1.0g |
methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate |
1785587-52-1 | 1g |
$914.0 | 2023-06-04 | ||
Enamine | EN300-1588673-2.5g |
methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate |
1785587-52-1 | 2.5g |
$1791.0 | 2023-06-04 | ||
Enamine | EN300-1588673-250mg |
methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate |
1785587-52-1 | 250mg |
$840.0 | 2023-09-23 | ||
Enamine | EN300-1588673-5000mg |
methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate |
1785587-52-1 | 5000mg |
$2650.0 | 2023-09-23 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1738-500mg |
methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate |
1785587-52-1 | 95% | 500mg |
¥1491.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1738-100.0mg |
methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate |
1785587-52-1 | 95% | 100.0mg |
¥672.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1738-1.0g |
methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate |
1785587-52-1 | 95% | 1.0g |
¥2237.0000 | 2024-07-24 | |
Enamine | EN300-1588673-0.25g |
methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate |
1785587-52-1 | 0.25g |
$840.0 | 2023-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1127786-1g |
Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate |
1785587-52-1 | 98% | 1g |
¥3172 | 2023-04-09 | |
Enamine | EN300-1588673-2500mg |
methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate |
1785587-52-1 | 2500mg |
$1791.0 | 2023-09-23 |
methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate 関連文献
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylateに関する追加情報
Methyl 1-Amino-3-[(Benzyloxy)Methyl]Cyclobutane-1-Carboxylate (CAS 1785587-52-1): A Comprehensive Overview
In the realm of synthetic organic chemistry, methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate (CAS 1785587-52-1) has emerged as a compound of significant interest due to its unique structural features and versatile applications. This cyclobutane derivative, characterized by its amino and benzyloxy functional groups, serves as a valuable intermediate in pharmaceutical research and material science. Researchers and industry professionals are increasingly exploring its potential, particularly in the development of novel drug candidates and specialty chemicals.
The molecular structure of methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate combines a cyclobutane ring with strategically placed substituents, enhancing its reactivity and utility in synthetic pathways. The presence of the ester group (methyl carboxylate) and the protected amino functionality (as a benzyloxy derivative) makes it an attractive building block for complex molecular architectures. Its CAS number 1785587-52-1 is frequently searched in chemical databases, reflecting its growing importance in academic and industrial settings.
One of the key reasons for the rising popularity of methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate is its role in the synthesis of bioactive molecules. Recent trends in drug discovery highlight the demand for cyclobutane-containing compounds, as they often exhibit improved metabolic stability and binding affinity compared to their linear counterparts. This compound, with its rigid cyclobutane core and functional handles, is particularly useful in designing protease inhibitors and receptor modulators, addressing current challenges in therapeutic development.
From a synthetic chemistry perspective, CAS 1785587-52-1 offers several advantages. The benzyloxy protecting group can be selectively removed under mild conditions, allowing for further functionalization of the amino group. Additionally, the methyl ester moiety provides a convenient site for hydrolysis or transesterification reactions, enabling the incorporation of this scaffold into larger molecular systems. These features make it a preferred choice for medicinal chemists working on structure-activity relationship (SAR) studies.
The applications of methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate extend beyond pharmaceuticals. In material science, its strained ring system contributes to the development of polymers with unique mechanical properties. The compound's ability to participate in click chemistry reactions and cross-coupling processes has opened new avenues for creating advanced materials with tailored characteristics. This versatility aligns with the current industry focus on sustainable and high-performance materials.
Quality and purity are critical considerations when working with CAS 1785587-52-1. Reputable suppliers typically provide this compound with comprehensive analytical data, including HPLC, NMR, and mass spectrometry results. Proper storage conditions, typically under inert atmosphere at low temperatures, ensure the stability of this sensitive intermediate. These quality control measures are essential for researchers requiring consistent results in their synthetic workflows.
As the chemical industry moves toward greener practices, the synthesis of methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate has seen innovations in catalytic methods and solvent selection. Recent publications demonstrate improved routes to this compound using organocatalysis and flow chemistry techniques, reducing waste and improving atom economy. These advancements address the growing demand for sustainable synthetic methodologies while maintaining high yields and selectivity.
The market for cyclobutane derivatives like CAS 1785587-52-1 is experiencing steady growth, driven by pharmaceutical R&D and specialty chemical applications. Custom synthesis services and contract research organizations increasingly include this compound in their portfolios, offering both standard and customized quantities to meet diverse research needs. This availability supports the compound's expanding role in various chemical disciplines.
For researchers considering methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate for their projects, several practical aspects warrant attention. The compound's solubility profile favors polar organic solvents, and its reactivity suggests careful handling under basic conditions. Safety data sheets provide essential information about proper personal protective equipment and handling procedures, ensuring safe laboratory practices. These considerations are particularly relevant given the current emphasis on laboratory safety standards.
Looking ahead, the future of CAS 1785587-52-1 appears promising. Its structural features continue to inspire novel applications in asymmetric synthesis and molecular design. The compound's compatibility with modern synthetic techniques, combined with its potential in drug discovery pipelines, positions it as a valuable tool for addressing contemporary challenges in chemical research. As scientific understanding of cyclobutane chemistry deepens, the utility of this specific derivative is likely to expand further.
In conclusion, methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate represents an important synthetic intermediate with broad applicability across multiple chemical disciplines. Its unique combination of functional groups and strained ring system offers numerous possibilities for creative molecular construction. Whether employed in pharmaceutical development, materials science, or methodological studies, this compound continues to demonstrate its value as a versatile building block in modern chemistry.
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